
5-Chloro-3-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methylpicolinamide is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of picolinamide, where the chlorine atom is substituted at the 5th position and a methyl group at the 3rd position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpicolinamide typically involves the chlorination of 3-methylpicolinamide. One common method includes the reaction of 3-methylpicolinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted picolinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-methylpicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-methylpicolinamide
- 5-Chloro-2-methylpicolinamide
- 3-Chloro-5-methylpicolinamide
Uniqueness
5-Chloro-3-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and methyl groups affects its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
5-chloro-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |
Clave InChI |
KQTFBJIBVFCRPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


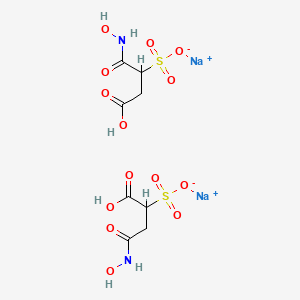
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
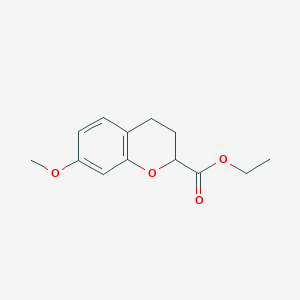
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)
![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
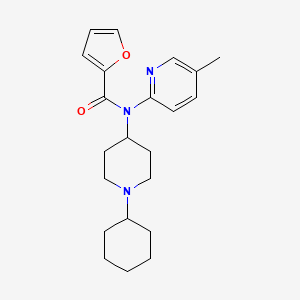
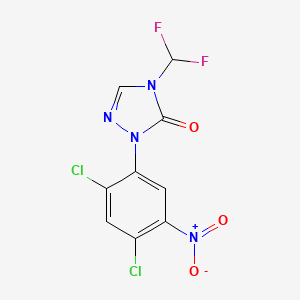
![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)
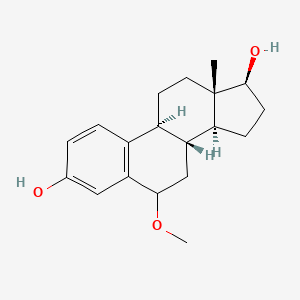

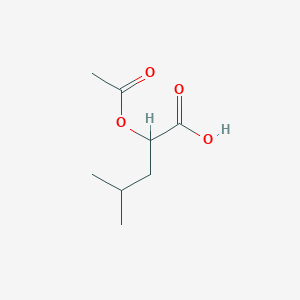

![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
